

Chemical properties of Tetrakis(hydroxymethyl)phosphonium chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrakis(hydroxymethyl)phosphonium chloride*

Cat. No.: B085967

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of
Tetrakis(hydroxymethyl)phosphonium Chloride (THPC)

Introduction

Tetrakis(hydroxymethyl)phosphonium chloride, commonly abbreviated as THPC, is an organophosphorus salt with the chemical formula $[P(CH_2OH)_4]Cl$.^[1] It is a water-soluble, crystalline solid that has significant industrial importance, primarily as a precursor for flame-retardant finishes on cellulosic fabrics like cotton.^{[1][2]} Additionally, THPC and its derivatives find applications as biocides in industrial water systems, tanning agents in the leather industry, and as reducing and stabilizing agents in nanoparticle synthesis. This technical guide provides a comprehensive overview of the core chemical properties of THPC, detailed experimental protocols, and visualizations of key chemical processes.

Physical and Chemical Properties

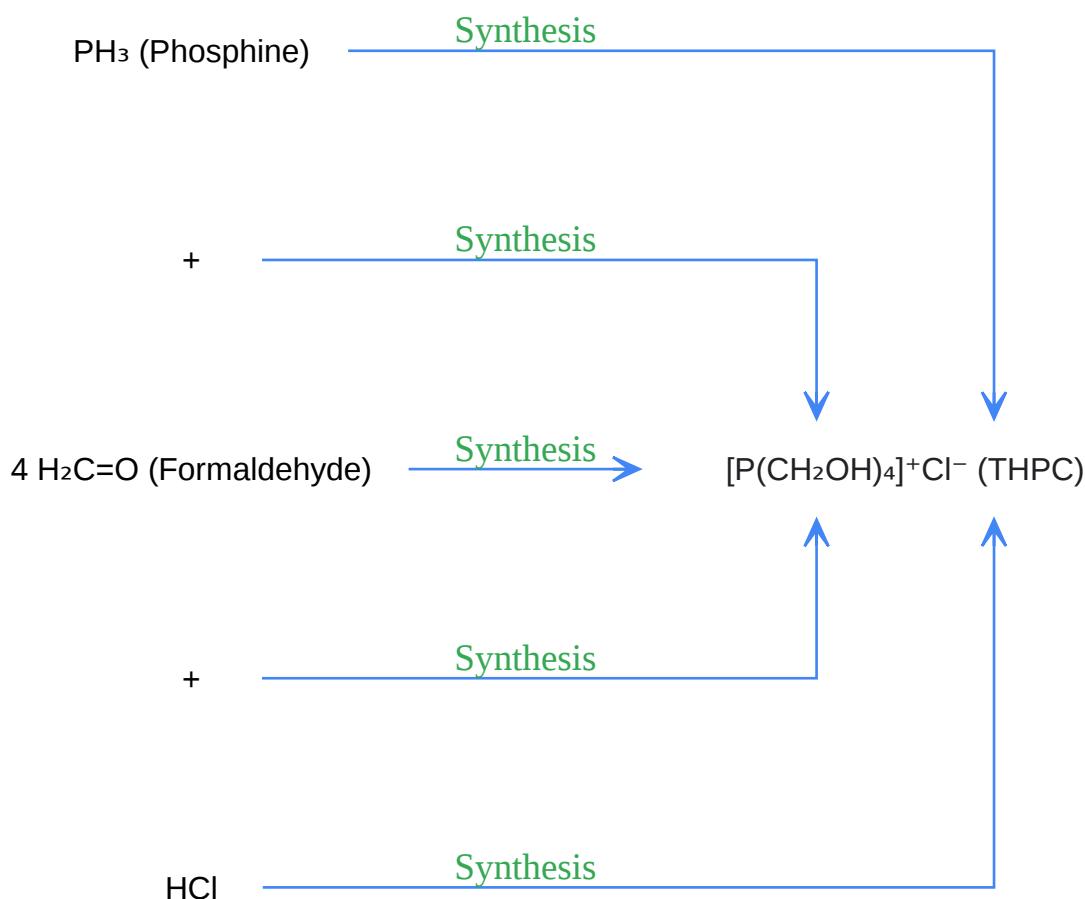
THPC is a white, hygroscopic crystalline solid, though it is often supplied as an 80% aqueous solution which appears as a clear, colorless to pale yellow liquid.^{[1][2][3]} It possesses a characteristic odor and is considered to have mild acidic and corrosive properties.^[3] The compound is readily biodegradable, making it a more environmentally friendly option compared to some halogenated flame retardants.^[3]

The key physical and chemical properties of THPC are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	<chem>C4H12ClO4P</chem>	[1] [3]
Molar Mass	190.56 g/mol	[1] [3] [4]
Appearance	White crystalline solid; commercially available as a clear, colorless to yellow aqueous solution (approx. 80%).	[1] [2] [3]
Melting Point	150-154 °C (302-309 °F; 423- 427 K)	[1] [4] [5]
Density	1.341 g/cm³	[1] [6] [7]
pH (80% solution)	3.0 - 5.0	[3] [8] [9]
Solubility	Water: Soluble (\geq 100 mg/mL at 20 °C). [4] [10] [11] [12] [13] Methanol: Soluble. N,N- Dimethylformamide: Very soluble. Glacial Acetic Acid: Sparingly soluble. Chloroform: Very slightly soluble.	[4] [10] [11]
Thermal Decomposition	The structure begins to change at 152.4°C. When heated to decomposition, it emits toxic fumes of phosphorus oxides (POx) and hydrogen chloride (HCl). [4] [10] [14]	[4] [10] [14]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of THPC. Key spectral data are summarized below.

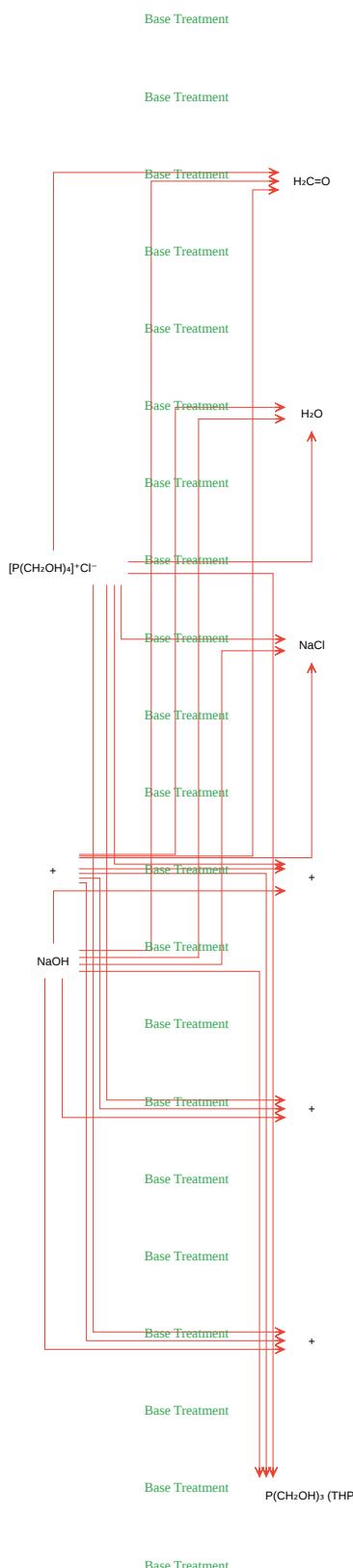

Spectroscopy Type	Observed Peaks / Signals	Reference(s)
¹ H NMR (DMSO-d ₆ + D ₂ O)	A singlet at ~4.5 ppm is assigned to the methylene (CH ₂) protons.[15]	[15]
³¹ P NMR (MeCN)	A resonance is observed at 27.8 ppm.[7]	[7]
IR Spectroscopy	Infrared spectral data have been reported and are available in spectral databases (e.g., Sadtler prism[16], grating [47569P]).[5][17]	[5][17]

Reactivity and Chemical Transformations

The chemistry of THPC is dominated by the reactivity of its four hydroxymethyl groups and its behavior in aqueous solutions, which is highly pH-dependent.[18] In many applications, THPC serves as a stable precursor or reservoir for the more reactive species, tris(hydroxymethyl)phosphine (THP).[18]

Synthesis of THPC

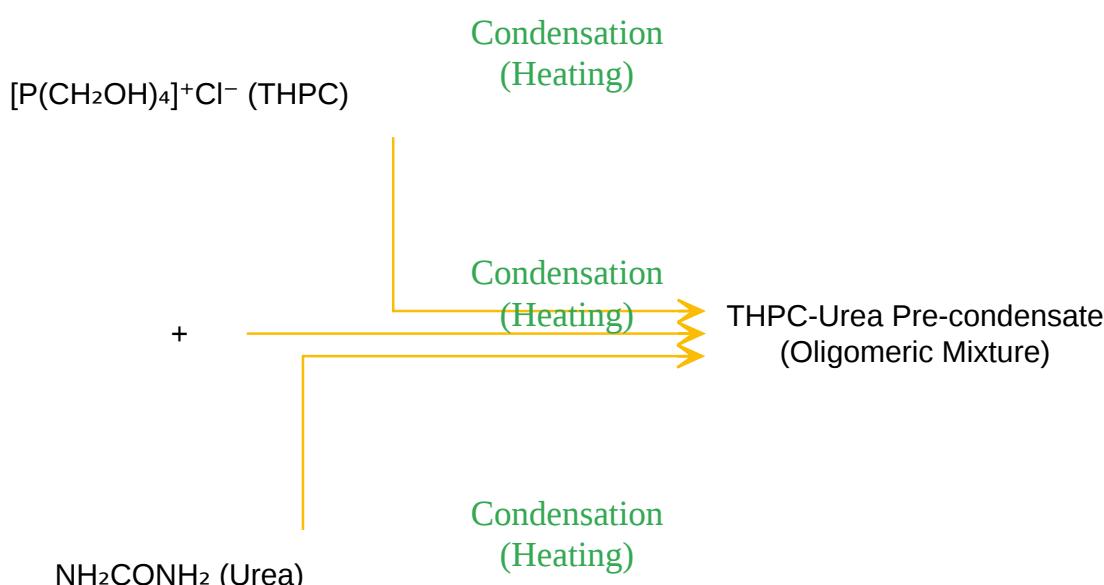
THPC is synthesized with high yield by reacting phosphine (PH₃) with four equivalents of formaldehyde (H₂C=O) in the presence of hydrochloric acid (HCl).[1]



[Click to download full resolution via product page](#)

Caption: Synthesis of **Tetrakis(hydroxymethyl)phosphonium chloride (THPC)**.

Reaction with Bases


When treated with an aqueous base such as sodium hydroxide (NaOH), THPC is converted to tris(hydroxymethyl)phosphine (THP), releasing one molecule of formaldehyde.^[1] This reaction is fundamental to many of its applications, as THP is a key reactive intermediate.^[18]

[Click to download full resolution via product page](#)

Caption: Conversion of THPC to Tris(hydroxymethyl)phosphine (THP).

Reaction with Urea: Formation of Flame-Retardant Pre-condensate

A major industrial application of THPC is in the Proban® process, where it is reacted with urea to form a pre-condensate.[1][19] This reaction involves the condensation of the hydroxymethyl groups of THPC with the amine groups of urea, forming a complex mixture of oligomers.[19] This pre-condensate is the key intermediate for creating a durable flame-retardant finish on textiles.[19][20]

[Click to download full resolution via product page](#)

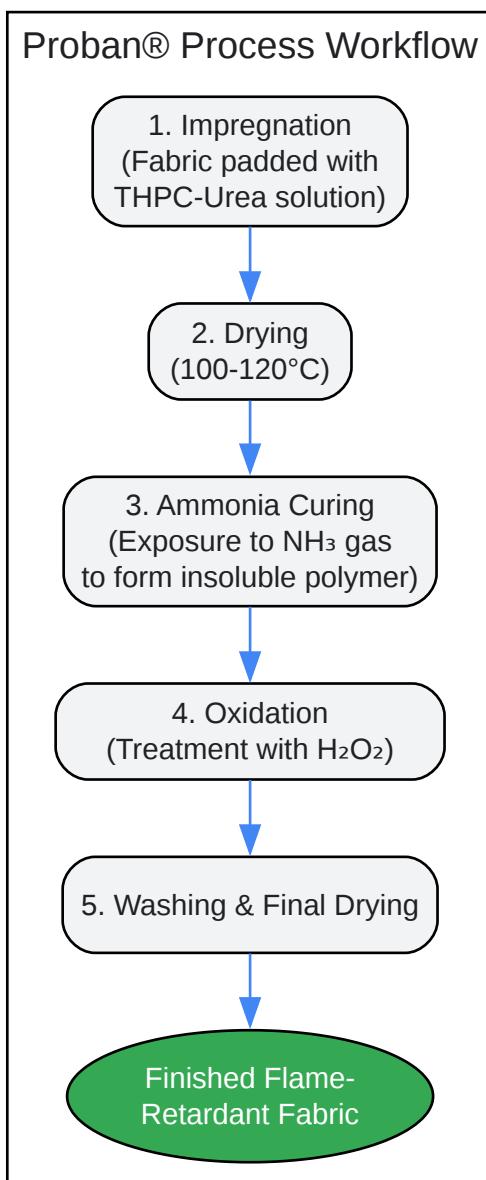
Caption: Formation of THPC-Urea pre-condensate for flame retardancy.

Experimental Protocols

Synthesis of THPC

This protocol describes the general laboratory-scale synthesis of THPC.

- Materials: Phosphine gas (PH_3), formaldehyde (as formalin solution), hydrochloric acid (HCl), reaction vessel equipped with a gas inlet, stirrer, and temperature control.
- Procedure:


- Prepare an aqueous solution of formaldehyde and hydrochloric acid in the reaction vessel.
- Cool the solution, typically to a temperature between 20-60°C.[21]
- Bubble phosphine gas through the stirred solution at a controlled rate.[21] The reaction is exothermic and requires careful temperature management.
- Continue the reaction until the uptake of phosphine ceases. The reaction proceeds in high yield.[1]
- The resulting aqueous solution contains THPC, which can be used directly or concentrated to isolate the crystalline solid.

Application in Flame Retardant Finishing (Proban® Process)

This protocol outlines the key steps for imparting a durable flame-retardant finish to cotton fabric using a THPC-urea pre-condensate.[9][19][22]

- Step 1: Pre-condensate Preparation
 - An aqueous solution of THPC and urea is prepared.[19]
 - The mixture is heated to initiate a condensation reaction, forming a solution of THPC-urea oligomers.[19]
- Step 2: Fabric Treatment and Curing Workflow
 - Impregnation: The cotton fabric is passed through a padding bath containing the THPC-urea pre-condensate solution, along with other additives like softeners.[19]
 - Drying: The impregnated fabric is dried at a moderate temperature (e.g., 100-120°C), ensuring a specific moisture content (typically 12-16%) is retained for the next step.[9]
 - Ammonia Curing: The dried fabric is exposed to ammonia gas in a specialized chamber. [19][22] The ammonia triggers a rapid, irreversible polymerization and cross-linking of the pre-condensate within the cotton fibers, forming an insoluble polymer network.[19]

- Oxidation: The fabric is then treated with an oxidizing agent, typically hydrogen peroxide (H_2O_2), to convert the phosphorus from the P(III) state to the more stable and effective P(V) state (phosphine oxide).[9][19]
- Washing and Drying: Finally, the fabric is thoroughly washed to remove any unreacted chemicals and by-products, then dried to yield the finished flame-retardant textile.[19][22]

[Click to download full resolution via product page](#)

Caption: Workflow for flame retardant treatment of textiles using THPC.

Applications in Drug Development and Research

While the primary application of THPC is in industrial materials, its unique reactivity makes it a valuable tool for researchers.

- **Crosslinking Agent for Hydrogels:** THPC serves as a tetra-functional, amine-reactive crosslinker. It can be used to form stable, covalently crosslinked hydrogels from protein-based materials for applications in 3D cell encapsulation and tissue engineering. The reaction proceeds via a Mannich-type mechanism with primary and secondary amines on proteins.
- **Synthesis of Nanoparticles:** THPC has been utilized as both a reducing agent and a stabilizing ligand in the synthesis of gold nanoparticles (AuNPs) from gold(III) chloride.[\[14\]](#)

Safety and Handling

THPC is classified as toxic and corrosive.[\[1\]](#)[\[10\]](#) When heated to decomposition, it can release highly toxic fumes, including phosphine, phosphorus oxides, hydrogen chloride, and formaldehyde.[\[10\]](#)[\[14\]](#) Decomposition in an aqueous environment may also produce these hazardous substances.[\[10\]](#)[\[14\]](#) Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling the compound.[\[10\]](#) It is crucial to avoid contact with oxidizers and alkalis, with which it can react vigorously.[\[6\]](#)[\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Tetrakis(hydroxymethyl)phosphonium chloride - Wikipedia [en.wikipedia.org]
2. CAS 124-64-1: Tetrakis(hydroxymethyl)phosphonium chloride [cymitquimica.com]
3. Tetrakis-Hydroxymethyl Phosphonium Chloride (THPC) - Shanghai Rich Group Limited [shrichgroup.com]

- 4. Tetrakis(hydroxymethyl)phosphonium chloride | C4H12ClO4P | CID 31298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrakis(Hydroxymethyl) Phosphonium Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atamankimya.com [atamankimya.com]
- 7. Tetrakis(hydroxymethyl)phosphonium chloride: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 8. Tetrakis Hydroxymethyl Phosphonium Chloride(THPC)|124-64-1-nxochemical [nxochemical.com]
- 9. es.mflam.com [es.mflam.com]
- 10. TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Tetrakis(hydroxymethyl)phosphonium chloride, approx. 75-85% solution in water 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Tetrakis(hydroxymethyl)phosphonium chloride CAS#: 124-64-1 [m.chemicalbook.com]
- 14. Tetrakis(hydroxymethyl)phosphonium chloride | 124-64-1 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Phosphonium, chloro-tetrakis(hydroxymethyl)- [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tetrakis Hydroxymethyl Phosphonium Chloride-Urea (THPC-U)_Hxochemical [hxochemical.com]
- 19. ataman-chemicals.com [ataman-chemicals.com]
- 20. researchgate.net [researchgate.net]
- 21. THPC Treated Flame Retardant Fabric [frdrotex.com]
- 22. Tetrakis (hydroxylmethyl) phosphonium chloride as a covalent crosslinking agent for cell encapsulation within protein-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical properties of Tetrakis(hydroxymethyl)phosphonium chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085967#chemical-properties-of-tetrakis-hydroxymethyl-phosphonium-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com